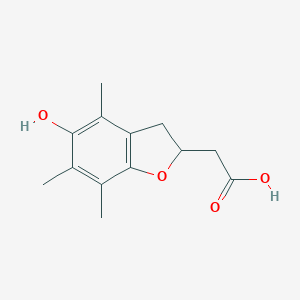

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid

Description

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (hereafter referred to by its full name) is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core substituted with hydroxyl, methyl, and acetic acid groups. Its structure features a fused bicyclic system (benzofuran) with a 2,3-dihydro configuration, which enhances molecular stability and solubility compared to simpler benzofuran analogs . The compound is water-soluble, a critical property for bioavailability and therapeutic applications .

This compound has garnered attention for its potent antioxidant activity, which surpasses that of Trolox C, a well-known water-soluble analog of vitamin E . The enhanced activity is attributed to the benzofuran skeleton, which improves radical scavenging efficiency compared to the chroman structure of vitamin E derivatives .

Properties

IUPAC Name |

2-(5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-6-7(2)13-10(8(3)12(6)16)4-9(17-13)5-11(14)15/h9,16H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWYMDOAFXKROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(O2)CC(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930400 | |

| Record name | (5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139232-40-9 | |

| Record name | Irfi 005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139232409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (commonly referred to as the compound) is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores the compound’s biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 236.26 g/mol

- IUPAC Name : 2-(5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

- CAS Number : Not specified in available literature.

The compound is classified under heterocyclic compounds and has a complex structure that may contribute to its diverse biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups in the benzofuran structure enhances this activity by donating hydrogen atoms to free radicals.

| Study | Findings |

|---|---|

| Demonstrated strong radical scavenging activity in vitro. | |

| Showed potential in reducing lipid peroxidation in cellular models. |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

| Study | Findings |

|---|---|

| Reduced levels of TNF-alpha and IL-6 in macrophage cultures. | |

| Inhibited NF-kB signaling pathway activation. |

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. The structural features of benzofurans are known to enhance their interaction with microbial membranes.

| Pathogen | Activity |

|---|---|

| E. coli | Inhibition observed at concentrations above 50 µg/mL. |

| S. aureus | Moderate activity noted; further studies required for clarity. |

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant capabilities of benzofuran derivatives, the compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. Results indicated that it exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction of paw edema and inflammatory cell infiltration compared to the control group, indicating its potential therapeutic role in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.

- Anti-inflammatory Pathway : Inhibition of NF-kB and modulation of cytokine production play crucial roles.

- Antimicrobial Action : Disruption of microbial membrane integrity through hydrophobic interactions.

Comparison with Similar Compounds

Vitamin E (α-tocopherol) :

- Structure : Chroman core with a hydrophobic phytyl tail.

- Activity : Lipid-soluble antioxidant with membrane-protective effects but poor water solubility limits its therapeutic utility. The benzofuran derivative’s water solubility and enhanced radical scavenging address these limitations .

Comparison with Other Benzofuran Derivatives

Benzofuran derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Antioxidant Activity

- This compound : Superior antioxidant activity due to electron-donating methyl groups (at positions 4, 6, 7) and the acetic acid moiety, which enhances solubility and interaction with hydrophilic environments .

- Simple Benzofurans (e.g., unsubstituted dihydrobenzofurans) : Lower activity due to lack of stabilizing substituents and poor solubility.

TACE Inhibitory Activity

- Benzofuran-cyclic β-amino hydroxamic acid hybrids: These derivatives show potent tumor necrosis factor-α converting enzyme (TACE) inhibition, a target in inflammatory diseases.

Antimicrobial and β-Amyloid Inhibition

- Substituted Benzofurans with methoxy/hydroxy groups: Derivatives such as cirsimaritin and tetramethylscutellarein (flavonoid-benzofuran hybrids) demonstrate antimicrobial and β-amyloid aggregation inhibitory effects. These activities are absent in this compound, underscoring the impact of substituents on biological targeting .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Structural Advantage : The trimethyl and acetic acid substituents in this compound optimize both solubility and radical stabilization, making it a standout antioxidant in the benzofuran class.

- Functional Diversity : Benzofuran derivatives exhibit a broad spectrum of activities (e.g., TACE inhibition, antimicrobial effects), but these are highly substituent-dependent. This compound’s specificity for antioxidant roles highlights the importance of targeted structural modifications.

Preparation Methods

Synthetic Pathway Overview

The most widely documented method involves a Wittig reaction between 2,5-diacetyloxy-3,4,6-trimethylphenylacetaldehyde and carboethoxymethylenephosphorane, followed by saponification and cyclization.

Step 1: Wittig Condensation

2,5-Diacetyloxy-3,4,6-trimethylphenylacetaldehyde reacts with carboethoxymethylenephosphorane in ethyl acetate under reflux to form ethyl trans-4-(2,5-diacetyloxy-3,4,6-trimethylphenyl)-2-butenoate. This step achieves a 70–85% yield, with the trans-configuration confirmed via H NMR.

Step 2: Saponification and Cyclization

The ester intermediate undergoes hydrolysis with potassium hydroxide (10% w/v) in acetone, facilitated by sodium dithionite (Na₂S₂O₄) to prevent oxidation. Cyclization occurs spontaneously under reflux, yielding the dihydrobenzofuran core. Acidification with HCl precipitates the target compound with a 65–70% yield.

Critical Parameters :

-

Temperature : 70–80°C for cyclization.

-

Reducing Agent : Na₂S₂O₄ prevents quinone formation.

-

Solvent System : Acetone-water (3:1) optimizes solubility and reaction kinetics.

Benzofuran Ring Reduction Strategy

Benzofuran Precursor Synthesis

An alternative route synthesizes the benzofuran scaffold before reducing it to the dihydro form. Ethyl 2-arylbenzofuran-3-carboxylate is prepared via Suzuki coupling between benzofuran boronic acids and aryl halides.

Step 1: Suzuki Coupling

Ethyl 3-carboxybenzofuran-2-boronic acid reacts with 4-iodoanisole or furan-3-boronic acid using PdCl₂(dppf)·DCM (5 mol%) and Na₂CO₃ in 1,2-dimethoxyethane. Yields range from 50–70%.

Step 2: Magnesium-Mediated Reduction

The benzofuran derivative is reduced using magnesium turnings and NH₄Cl in tetrahydrofuran/methanol (1:1) at −15°C. This step selectively hydrogenates the furan ring to form the trans-dihydrobenzofuran configuration (85–90% yield).

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed with NaOH (2 M) in THF/MeOH/H₂O (1:1:1) at 70°C, yielding the carboxylic acid (90% purity).

Advantages :

-

Enables modular substitution on the aryl group.

-

Compatible with diverse boronic acids for structural diversification.

Chlorination and Hydrolysis Approach

Chlorinated Intermediate Formation

A patent route employs N-chlorosuccinimide (NCS) to introduce chlorine at the 5-position, followed by hydrolysis to hydroxyl.

Step 1: Chlorination

4-Acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-carboxylate methyl ester reacts with NCS in DMF at 70°C, achieving 70% conversion to the 5-chloro derivative.

Step 2: Hydroxylation

The chlorinated compound undergoes alkaline hydrolysis (8 M NaOH in methanol) at reflux. Subsequent acidification with HCl replaces chlorine with a hydroxyl group, yielding 89% of the target compound.

Spectroscopic Validation :

-

IR : 3427 cm⁻¹ (O-H stretch), 1709 cm⁻¹ (C=O).

-

H NMR : δ 12.2 (COOH), 7.4 (aromatic H), 2.05–2.00 ppm (methyl groups).

Comparative Analysis of Methods

Optimization and Challenges

Stereochemical Control

The trans-configuration of the dihydrobenzofuran ring is favored in all methods due to steric hindrance during cyclization. Attempts to produce cis-isomers via alternative reductants (e.g., LiAlH₄) resulted in epimerization during hydrolysis.

Purification Techniques

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzofuran-2-acetic acid derivatives, such as 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid?

- Answer : A typical approach involves multicomponent reactions (MCRs) using precursors like substituted phenols, glyoxals, and Meldrum’s acid. For example, acetovanillone reacts with 4-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile under acid catalysis to form benzofuran intermediates, followed by cyclization and purification via column chromatography or recrystallization . Hydrolysis of esters (e.g., ethyl acetates) using potassium hydroxide in methanol/water mixtures is also critical for generating the acetic acid moiety .

Q. How is structural confirmation achieved for substituted benzofuran acetic acid derivatives?

- Answer : A combination of spectroscopic techniques is essential:

- 1H/13C-NMR : Identifies substituent positions (e.g., methyl, hydroxy groups) and confirms the dihydrobenzofuran scaffold. For example, carboxymethylene protons resonate at δ ~3.89 ppm, while aromatic protons show distinct coupling patterns .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion for C20H18O6 at m/z 355.1176) .

- IR Spectroscopy : Detects functional groups like carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of dihydrobenzofuran acetic acid derivatives?

- Answer : Key factors include:

- Solvent Optimization : Polar aprotic solvents (e.g., MeCN) enhance reaction rates and intermediate stability .

- Catalyst Selection : Acidic conditions (HCl/AcOH) promote cyclization, while bases like Et3N facilitate initial condensation .

- Purification : Chromatography (ethyl acetate as eluent) or selective crystallization (e.g., benzene evaporation) improves purity .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Answer : Contradictions often arise from tautomerism or dynamic equilibria. Mitigation strategies include:

- Variable Temperature NMR : Resolves overlapping signals caused by conformational flexibility .

- X-ray Crystallography : Provides unambiguous confirmation of solid-state structures, as demonstrated for benzofuran derivatives with planar cores and intermolecular hydrogen bonding .

- Cross-Validation : Align HRMS data with isotopic patterns and theoretical simulations to exclude impurities .

Q. What are the implications of substituent effects on the biological activity of benzofuran acetic acid derivatives?

- Answer : Substituents like hydroxy and methyl groups influence pharmacokinetics and target binding. For instance:

- Hydroxy Groups : Enhance solubility and enable hydrogen bonding with enzymes (e.g., histone deacetylases) .

- Methyl Groups : Increase lipophilicity, potentially improving blood-brain barrier penetration .

- In vitro assays (e.g., enzyme inhibition studies) are recommended to correlate structural features with activity .

Methodological Considerations

- Experimental Design : Use controlled stepwise reactions (e.g., MCR followed by cyclization) to isolate intermediates and minimize side products .

- Data Interpretation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw predictions) to avoid misassignments in complex spectra .

- Safety Protocols : Handle chlorinated solvents (e.g., dichloromethane) and strong acids (HCl) under fume hoods with appropriate PPE .

For further details, consult peer-reviewed syntheses , spectroscopic databases (PubChem, ECHA) , and crystallographic reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.